molecular formula C14H21NO3 B587558 ICI 70098 CAS No. 48173-47-3

ICI 70098

Cat. No.: B587558
CAS No.: 48173-47-3
M. Wt: 251.326
InChI Key: VZKFJMVFJRJATA-UHFFFAOYSA-N
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Description

It is primarily known for its ability to inhibit the reuptake of norepinephrine, making it useful in the treatment of certain neurological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 70098 involves multiple steps. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(o-ethoxyphenoxy)-propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of sodium hydroxide, ethanol, and water at 60°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar multi-step reactions but are optimized for larger scale production. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

ICI 70098 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ICI 70098 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on neurotransmitter systems.

    Medicine: Investigated for its potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).

    Industry: Used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of ICI 70098 involves the inhibition of norepinephrine reuptake. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, it acts as a potent 5-HT2C agonist and 5-HT2B antagonist, affecting serotonergic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride
  • Fentanyl Related Compound E
  • 4-Hydroxytamoxifen

Uniqueness

What sets ICI 70098 apart from similar compounds is its dual action on both norepinephrine and serotonin pathways. This dual mechanism makes it particularly effective in treating certain neurological conditions .

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]-4-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFJMVFJRJATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703852
Record name 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48173-47-3
Record name 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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